Cas no 5632-16-6 (4-(Bromomethyl)quinoline)

4-(Bromomethyl)quinoline is a versatile brominated quinoline derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group facilitates efficient functionalization, making it valuable for constructing more complex heterocyclic compounds. The compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its quinoline backbone further enhances utility in medicinal chemistry, particularly for developing bioactive molecules. Suitable for controlled environments, it is typically handled with appropriate safety precautions due to its alkylating potential. This reagent is preferred for its consistent reactivity and compatibility with diverse synthetic protocols.
4-(Bromomethyl)quinoline structure
4-(Bromomethyl)quinoline structure
Product Name:4-(Bromomethyl)quinoline
CAS No:5632-16-6
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD09953523
CID:945217
Update Time:2025-05-24

4-(Bromomethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)quinoline
    • (4-bromomethyl)quinoline
    • 4-Bromomethylquinoline
    • 4-Bromomethyl-quinoline
    • 4-Brommethyl-chinolin
    • AGN-PC-00FX2N
    • ANW-63739
    • CTK5A4975
    • Quinoline, 4-(bromomethyl)-
    • SureCN2592802
    • 4-(Bromomethyl);quinoline
    • 8238AB
    • SY031349
    • MDL: MFCD09953523
    • Inchi: 1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2
    • InChI Key: QJQXVPCIRZUOIP-UHFFFAOYSA-N
    • SMILES: BrCC1C=CN=C2C=CC=CC=12

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.9

4-(Bromomethyl)quinoline Pricemore >>

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4-(Bromomethyl)quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:5632-16-6)4-(Bromomethyl)quinoline
Order Number:A869972
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):538.0
Email:sales@amadischem.com

Additional information on 4-(Bromomethyl)quinoline

4-(Bromomethyl)quinoline: Chemical Properties, Applications, and Recent Research Developments

4-(Bromomethyl)quinoline, with the CAS number 5632-16-6, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and industrial applications. The presence of a bromomethyl substituent in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The chemical structure of 4-(Bromomethyl)quinoline consists of a quinoline core substituted with a bromomethyl group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, facilitating its use in diverse chemical transformations. Quinoline derivatives have long been studied for their antimicrobial, antimalarial, and anticancer properties, and the introduction of a bromomethyl group further expands their potential applications.

In recent years, 4-(Bromomethyl)quinoline has been extensively explored in the development of novel therapeutic agents. One of the most notable areas of research has been its application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that interact with kinases and other enzymes involved in cancer progression. The bromomethyl functionality allows for facile conjugation with other biomolecules, enabling the design of targeted therapies with enhanced specificity and efficacy.

The reactivity of the bromomethyl group makes 4-(Bromomethyl)quinoline an excellent precursor for nucleophilic substitution reactions. This property has been leveraged in the development of click chemistry strategies, where it serves as a building block for constructing complex molecular architectures. Such methodologies are particularly valuable in drug discovery pipelines, allowing for rapid assembly of libraries of compounds for high-throughput screening.

Recent advancements in medicinal chemistry have highlighted the role of quinoline derivatives in addressing neurological disorders. Researchers have utilized 4-(Bromomethyl)quinoline as a scaffold to develop potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify the quinoline core through cross-coupling reactions has enabled the creation of analogs with improved pharmacokinetic profiles and reduced toxicities.

The industrial significance of 4-(Bromomethyl)quinoline extends beyond pharmaceutical applications. It is also employed in materials science, where it serves as a precursor for organic semiconductors and luminescent materials. The bromomethyl group facilitates further functionalization, allowing chemists to tailor the properties of these materials for specific applications in electronics and optoelectronics.

In conclusion, 4-(Bromomethyl)quinoline (CAS no. 5632-16-6) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:5632-16-6)4-(Bromomethyl)quinoline
A869972
Purity:99%
Quantity:1g
Price ($):538.0
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